2-碘-1-甲氧基-4-硝基萘

描述

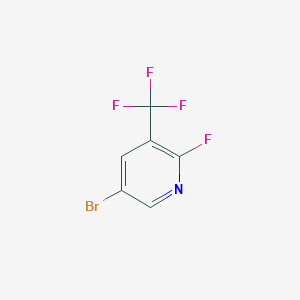

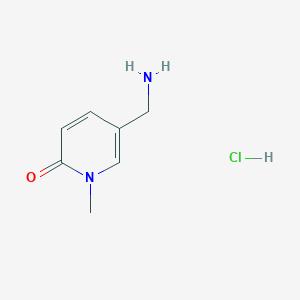

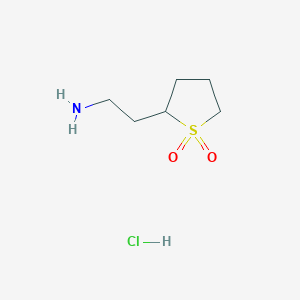

2-Iodo-1-methoxy-4-nitronaphthalene is a chemical compound with the molecular formula C11H8INO3 . It has a molecular weight of 329.09 g/mol . The IUPAC name for this compound is 2-iodo-1-methoxy-4-nitronaphthalene .

Molecular Structure Analysis

The molecular structure of 2-Iodo-1-methoxy-4-nitronaphthalene consists of an aromatic naphthalene ring substituted with an iodine atom, a methoxy group, and a nitro group . The exact mass of the molecule is 328.95489 g/mol .Physical And Chemical Properties Analysis

The compound has a molecular weight of 329.09 g/mol and an exact mass of 328.95489 g/mol . It has a topological polar surface area of 55 Ų and a complexity of 268 . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond .科学研究应用

抗菌性质:与 2-碘-1-甲氧基-4-硝基萘密切相关的硝基萘已被发现具有相当大的抗菌、抗真菌和抗藻特性。这些化合物是从内生真菌中分离出来的,其结构通过化学合成得到证实 (Krohn 等,2008)。

联萘的合成:1-甲氧基-2-硝基萘是一种与 2-碘-1-甲氧基-4-硝基萘相似的化合物,已用于通过亲核芳香取代合成 2-硝基-1,1'-联萘。这个过程展示了它在有机合成中的效用和制造手性化合物的潜力 (Hattori 等,2002)。

在碱性条件下的化学反应:研究表明,像 4-甲氧基-1-硝基萘这样的化合物在碱性条件下与亚磷酸二甲酯反应,产生各种萘衍生物。这突出了这些化合物在特定化学条件下的反应性 (Danikiewicz & Mąkosza,1987)。

光化学研究:涉及 1-甲氧基-4-硝基萘的研究有助于理解硝基萘的光化学行为。使用时间分辨紫外可见光谱的研究提供了对这些化合物的三重态反应和光还原机制的见解 (Görner,2002)。

激发态动力学:硝基萘(包括 1-甲氧基-4-硝基萘)的激发态动力学已得到广泛研究。这些研究有助于理解取代基和溶剂效应对这些化合物的激发态能量和光诱导途径之间的相互作用 (Collado-Fregoso 等,2009)。

大气化学和环境影响:还对涉及硝基萘的光化学烟雾机制和大气分配进行了研究。此类研究对于理解这些化合物在大气条件下的环境影响和行为至关重要 (Feilberg 等,1999)。

还原行为和在电池技术中的潜在应用:已经探索了像 1-硝基萘这样的化合物的还原行为,以在电池技术中作为潜在应用,特别是作为镁储备电池中的阴极材料。此类研究强调了这些化合物在各种应用中的多功能性 (Thirunakaran 等,1996)。

环境样品中的痕量检测:极谱和伏安法等技术已用于检测饮用水和河水等环境样品中痕量的硝基萘。这证明了这些化合物在环境监测中的重要性 (Pecková 等,2005)。

作用机制

Target of Action

It’s known that nitronaphthalenes, a class of compounds to which 2-iodo-1-methoxy-4-nitronaphthalene belongs, interact with amines .

Mode of Action

The mode of action of 2-Iodo-1-methoxy-4-nitronaphthalene involves photoinduced reactions. When exposed to laser pulses at 354 nm, nitronaphthalenes like 2-Iodo-1-methoxy-4-nitronaphthalene undergo electron transfer from di- and trialkylamines to their triplet state . This electron transfer yields nitronaphthalene radical anions .

Biochemical Pathways

The formation of nitronaphthalene radical anions suggests that redox reactions and electron transfer pathways may be involved .

Pharmacokinetics

Its molecular weight of 32909059 might suggest potential bioavailability, as compounds with a molecular weight under 500 are generally considered to have good bioavailability.

Result of Action

The result of the action of 2-Iodo-1-methoxy-4-nitronaphthalene involves the formation of nitronaphthalene radical anions and nitronaphthalene radicals . These radicals can further react via second-order termination, yielding nitrosonaphthalenes and other products .

Action Environment

The action of 2-Iodo-1-methoxy-4-nitronaphthalene is influenced by environmental factors such as the presence of water and oxygen, and the concentration of amines . For instance, the rate constant of quenching of the nitronaphthalene triplet state by the amines is close to the diffusion-controlled limit in deoxygenated acetonitrile and smaller in the presence of water .

属性

IUPAC Name |

2-iodo-1-methoxy-4-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO3/c1-16-11-8-5-3-2-4-7(8)10(13(14)15)6-9(11)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSOITAPPJSAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382678.png)

![Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B1382680.png)

![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride](/img/structure/B1382685.png)

![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1382691.png)

![3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382692.png)